molecular formula C9H16O7 B15130134 Methyl 4,5-dihydroxy-6-(hydroxymethyl)-2-methoxyoxane-2-carboxylate

Methyl 4,5-dihydroxy-6-(hydroxymethyl)-2-methoxyoxane-2-carboxylate

Cat. No.: B15130134
M. Wt: 236.22 g/mol
InChI Key: PUXQJBPBWGJAMX-UHFFFAOYSA-N
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Description

Methyl 4,5-dihydroxy-6-(hydroxymethyl)-2-methoxyoxane-2-carboxylate is a substituted oxane derivative characterized by a methoxy group at position 2, a carboxylate ester at the same position, and hydroxyl/hydroxymethyl substituents at positions 4, 5, and 4. This compound belongs to the carbohydrate-like family, sharing structural similarities with methyl glycosides and phosphorylated sugars.

Properties

IUPAC Name

methyl 4,5-dihydroxy-6-(hydroxymethyl)-2-methoxyoxane-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16O7/c1-14-8(13)9(15-2)3-5(11)7(12)6(4-10)16-9/h5-7,10-12H,3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUXQJBPBWGJAMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1(CC(C(C(O1)CO)O)O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16O7
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4,5-dihydroxy-6-(hydroxymethyl)-2-methoxyoxane-2-carboxylate typically involves multi-step organic reactions. One common method includes the protection of hydroxyl groups followed by selective oxidation and esterification. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactions with optimized conditions for temperature, pressure, and pH. The use of continuous flow reactors can enhance efficiency and scalability. Purification processes such as crystallization and chromatography are essential to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

Methyl 4,5-dihydroxy-6-(hydroxymethyl)-2-methoxyoxane-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The methoxy group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products formed from these reactions include various derivatives with altered functional groups, which can be further utilized in synthetic chemistry.

Scientific Research Applications

Methyl 4,5-dihydroxy-6-(hydroxymethyl)-2-methoxyoxane-2-carboxylate has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing complex organic molecules.

    Biology: Investigated for its potential role in metabolic pathways and enzyme interactions.

    Medicine: Explored for its therapeutic properties, including antioxidant and anti-inflammatory effects.

    Industry: Utilized in the production of pharmaceuticals, agrochemicals, and fine chemicals.

Mechanism of Action

The mechanism by which Methyl 4,5-dihydroxy-6-(hydroxymethyl)-2-methoxyoxane-2-carboxylate exerts its effects involves interactions with specific molecular targets. The hydroxyl and methoxy groups can participate in hydrogen bonding and electrostatic interactions, influencing biological pathways and enzyme activities. The compound’s structure allows it to modulate various biochemical processes, contributing to its observed effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Methyl (2R,4R,5S,6R)-6-(Diphenoxyphosphoryloxymethyl)-4,5-Dihydroxy-2-Methoxyoxane-2-Carboxylate

  • Structure: The phosphate-containing analog (CAS: 91382-79-5) shares the oxane core but includes a diphenoxyphosphoryloxymethyl group at position 6 instead of a hydroxymethyl group .
  • The hydroxymethyl group in the target compound may favor hydrogen bonding or glycosylation reactions.
  • Applications : Phosphorylated derivatives like this are often intermediates in nucleotide synthesis or prodrug development .

Mercury Derivatives of Substituted Oxanes

  • Examples :
    • [5470-32-6]: Mercury-substituted analog with identical hydroxyl/hydroxymethyl/methoxy groups but mercury at position 3 .
    • [6641-38-9]: Chloro-mercury derivative of a similar oxane structure .
  • Key Differences: Toxicity: Mercury inclusion confers significant toxicity, limiting biological applications compared to the non-metallic target compound. Reactivity: Mercury forms stable organometallic bonds, altering redox behavior and ligand affinity.

(S,E)-7-(((2R,3S,4R,5R,6R)-4,5-Dihydroxy-6-(Hydroxymethyl)-3-... Oxime

  • Structure: A flavonoid-oxime conjugate with a similar dihydroxy-hydroxymethyl-oxane moiety ().
  • Functional Comparison :
    • The oxime group introduces nucleophilic reactivity, absent in the target compound.
    • Both compounds exhibit hydroxyl-rich regions, suggesting antioxidant or metal-chelating properties.

Research Findings and Data Tables

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Key Functional Groups Applications/Notes
Target Compound (hypothetical) C₁₀H₁₆O₈ Hydroxyl, hydroxymethyl, methoxy, carboxylate Potential glycoside precursor or antioxidant
Methyl 6-(Diphenoxyphosphoryloxymethyl) analog C₂₁H₂₅O₁₀P Phosphate ester, methoxy, carboxylate Nucleotide synthesis, prodrug design
Mercury-substituted Oxane [5470-32-6] C₉H₁₅HgO₈ Mercury, hydroxyl, methoxy Obsolete antimicrobial agents
Flavonoid-Oxime Conjugate () C₂₆H₃₀N₂O₁₃ Oxime, flavonoid, oxane Bioactive scaffold (57.2% yield)

Table 2: Physicochemical Properties

Compound Molecular Weight (g/mol) Polarity Solubility (Predicted)
Target Compound ~264.23 High Water (moderate), DMSO (high)
Phosphate Analog 468.397 Very High Polar solvents (e.g., MeOH)
Mercury Derivative [5470-32-6] 479.81 Moderate Organic solvents

Critical Analysis of Evidence Gaps

  • Direct Studies: No explicit data on the target compound’s synthesis, stability, or bioactivity were found in the provided evidence.
  • Safety Profile : Mercury derivatives highlight the importance of substituent choice in toxicity, emphasizing the target compound’s likely safer profile.

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